

# Senkyunolide I physical and chemical properties

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## Compound of Interest

Compound Name: *Senkyunolide I*

Cat. No.: *B1681737*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Senkyunolide I**

## Introduction

**Senkyunolide I** (SI) is a naturally occurring phthalide compound of significant interest to researchers in pharmacology and drug development.[1][2][3][4] Primarily found in Umbelliferae plants such as *Ligusticum chuanxiong* and *Angelica sinensis*, it is often considered an oxidation product of the less stable compound, ligustilide (LIG).[1][2] Compared to its precursor, **Senkyunolide I** exhibits superior stability, solubility, bioavailability, and permeability across the blood-brain barrier.[1][2] These favorable drug-like properties, combined with its diverse pharmacological activities—including neuroprotective, anti-inflammatory, analgesic, and antioxidant effects—position **Senkyunolide I** as a promising candidate for further investigation as a cardio-cerebral vascular therapeutic agent.[2][4][5][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Senkyunolide I**, details key experimental protocols for its analysis, and illustrates its metabolic and signaling pathways.

## Physical and Chemical Properties

**Senkyunolide I** is described as a yellowish amorphous powder or a sticky oil with a scent reminiscent of celery.[1][4] Unlike many natural phthalides, it demonstrates notable solubility in water as well as in organic solvents.[1][4] The following table summarizes its key quantitative properties.

Property	Value	Source(s)
IUPAC Name	(3Z,6R,7R)-rel-3-butylidene-4,5,6,7-tetrahydro-6,7-dihydroxy-1(3H)-isobenzofuranone	[8]
CAS Number	94596-28-8	[5][6][8][9]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub>	[5][6][8][9][10]
Molecular Weight	224.25 g/mol	[5][8][9][10]
Appearance	Yellowish amorphous powder or sticky oil[1][4]; Off-white to light yellow solid[5]	[1][4][5]
Boiling Point	444.8 ± 45.0 °C (Predicted)	[11]
UV Maximum (λ <sub>max</sub> )	274 nm	[6]
Water Solubility	34.3 mg/mL[1]; 33 mg/mL[12]	[1][12]
Solubility in Organic Solvents	DMSO: 100 mg/mL[5][12]; 10 mg/mL[6]	[1][4][5][6][7][12][13]
Ethanol: 100 mg/mL[12]; 25 mg/mL[6]	[1][4][6][12]	
DMF: 15 mg/mL	[6]	
PBS (pH 7.2): 1 mg/mL	[6]	
Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][4][7][11][13]	
Stability	Relatively stable to heat, acid, and oxygen.[1][3] More stable in weakly acidic solutions; degradation accelerates under alkaline conditions.[1][4] Oxygen is a primary factor in degradation induced by light	[1][3][4][14]

and temperature.[1][4][14] Can  
convert to its cis-trans isomer  
upon prolonged storage with  
daylight exposure.[1][4]

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## Experimental Protocols

### Isolation and Purification

The isolation of **Senkyunolide I** from its natural sources, such as the rhizomes of *Ligusticum chuanxiong*, often involves chromatographic techniques.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

This method is used to isolate and purify **Senkyunolide I** from plant extracts.

- **Sample Preparation:** Dried and powdered rhizomes of *L. chuanxiong* are extracted with a suitable solvent like methanol. The resulting crude extract is concentrated under reduced pressure.
- **Chromatographic System:** A preparative HPLC system equipped with a C18 column is used.
- **Mobile Phase:** A gradient elution is typically employed, consisting of water (Solvent A) and methanol or acetonitrile (Solvent B). An example gradient could be: 60% B for the first 10 minutes, followed by a linear increase from 60% to 100% B over the next 80 minutes.[15]
- **Flow Rate:** A typical flow rate for preparative HPLC is around 10 mL/min.[15]
- **Detection:** The eluent is monitored using a UV detector, typically set at 280 nm or at the specific  $\lambda_{\text{max}}$  of **Senkyunolide I** (274 nm).[6][15]
- **Fraction Collection:** Fractions corresponding to the peak of **Senkyunolide I** are collected.
- **Purity Analysis:** The purity of the isolated compound is then confirmed using analytical HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS).[15]

### Structural Elucidation and Identification

The definitive identification of **Senkyunolide I** and its metabolites relies on a combination of spectrometric and spectroscopic methods.

#### Protocol: UPLC-Q/TOF-MS for Metabolite Identification

This protocol outlines the method used for identifying **Senkyunolide I** metabolites in biological samples (e.g., rat plasma, urine, bile) after intravenous administration.[\[16\]](#)

- **Sample Collection:** Biological fluids are collected from test subjects at various time points after administration of **Senkyunolide I**.
- **Sample Preparation:** Proteins in plasma samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected, dried, and reconstituted for analysis.
- **Chromatographic Separation (UPLC):** An Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column (e.g., ACQUITY UPLC HSS T3 C18) is used for rapid and high-resolution separation of the parent compound and its metabolites.[\[17\]](#)
- **Mass Spectrometry (Q/TOF-MS):** The UPLC system is coupled to a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer with an electrospray ionization (ESI) source, typically operating in positive ion mode.[\[16\]](#)[\[17\]](#)
- **Data Acquisition:** The instrument acquires full-scan MS and tandem MS (MS/MS) data. This provides accurate mass measurements for precursor ions (the parent compound and metabolites) and their fragmentation patterns.[\[17\]](#)
- **Data Analysis:** The elemental composition of the parent drug and its metabolites is determined from the accurate mass measurements. The structure of the metabolites is then deduced by comparing their fragmentation patterns with that of the parent **Senkyunolide I**. This allows for the identification of metabolic transformations such as methylation, hydration, glucuronidation, and glutathione conjugation.[\[16\]](#)

## Stability and Degradation Analysis

Understanding the stability of **Senkyunolide I** is crucial for its development as a therapeutic agent.

### Protocol: UPLC-QTOF-MS for Degradation Product Identification

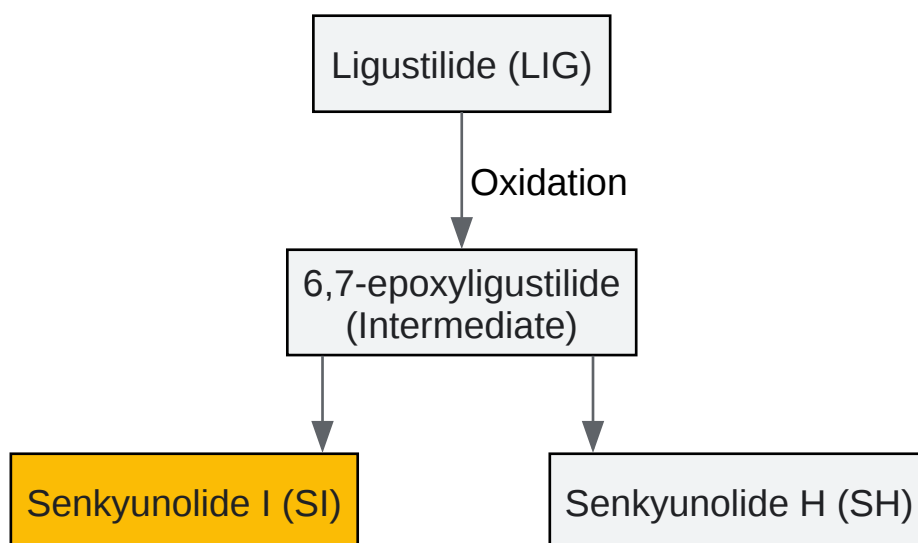
This method is used to identify degradation products of **Senkyunolide I** under various stress conditions (e.g., high temperature, strong light, alkaline pH).<sup>[17]</sup>

- Stress Conditions: Prepare aqueous solutions of pure **Senkyunolide I**. Subject separate samples to different conditions:
  - Alkaline: Adjust pH to >10.0.
  - Thermal: Heat the solution under aerobic conditions.
  - Photolytic: Expose the solution to bright, direct light.
- Sample Analysis: At set time points, inject the samples into a UPLC-QTOF-MS system as described in the metabolite identification protocol.
- Structure Elucidation: Analyze the MS and MS/MS data to identify the exact mass and fragmentation patterns of any new compounds that appear.
- Pathway Determination: Based on the identified structures, degradation pathways can be proposed. For example, studies have shown that **Senkyunolide I** can undergo a ring-opening reaction under alkaline conditions and isomerization under bright light.<sup>[17]</sup>

## Visualizations: Pathways and Processes

### Chemical Transformation from Ligustilide

**Senkyunolide I** is often considered an oxidative product of Ligustilide (LIG). This transformation can occur during storage, processing (such as heating or drying), and in vivo metabolism.<sup>[1][4]</sup> An epoxide intermediate is key in this process.<sup>[1]</sup>

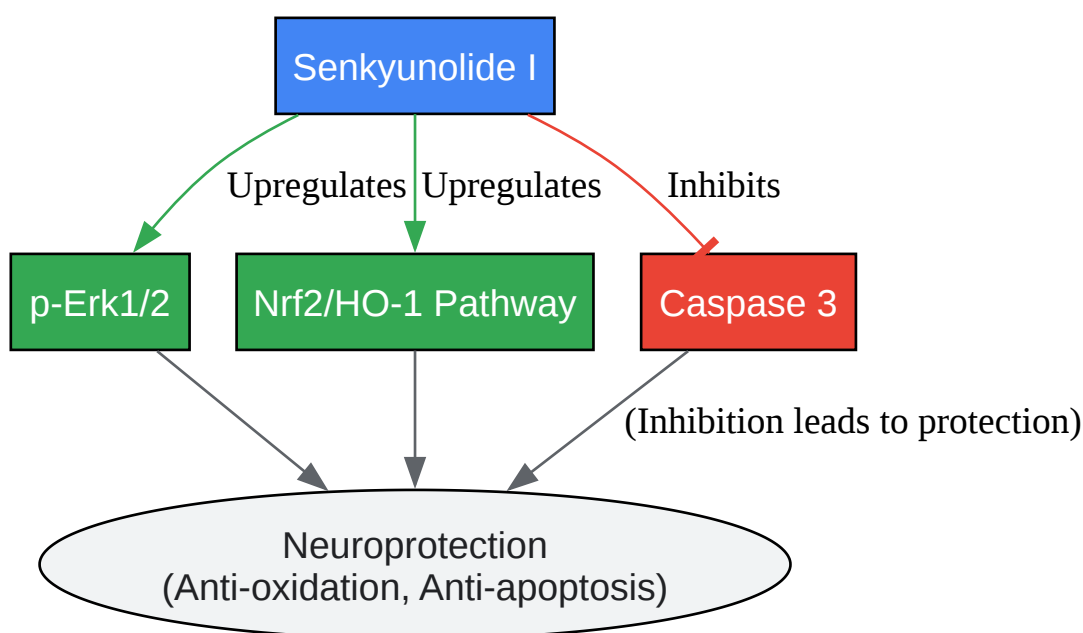


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Caption: Chemical transformation of Ligustilide (LIG) to **Senkyunolide I**.

## Neuroprotective Signaling Pathway

**Senkyunolide I** has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It achieves this by modulating several key signaling pathways, including the upregulation of survival signals and the inhibition of apoptotic pathways.[5][7]

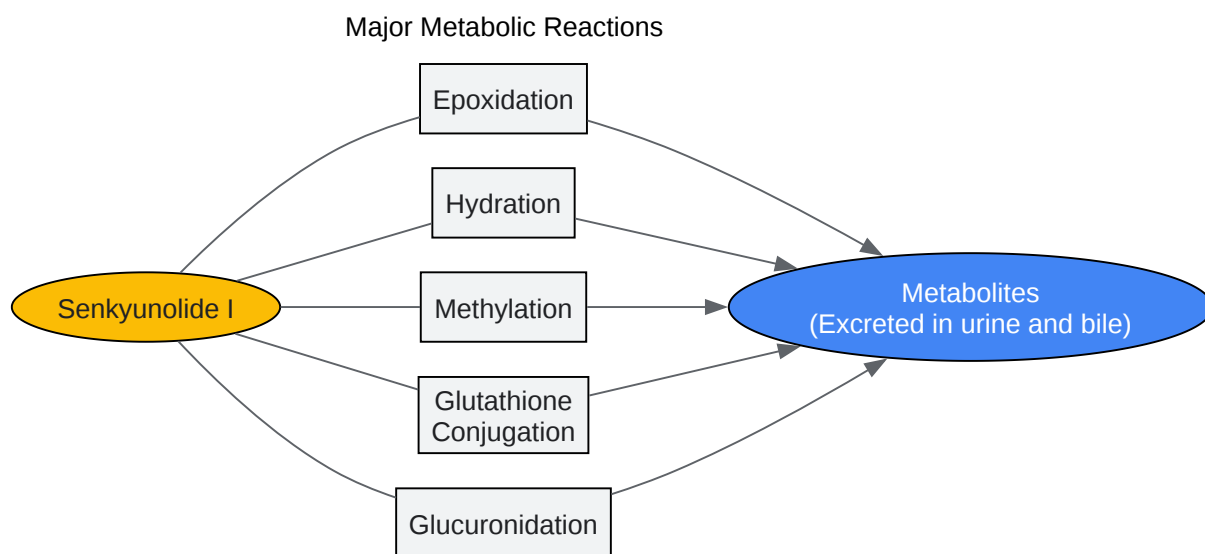


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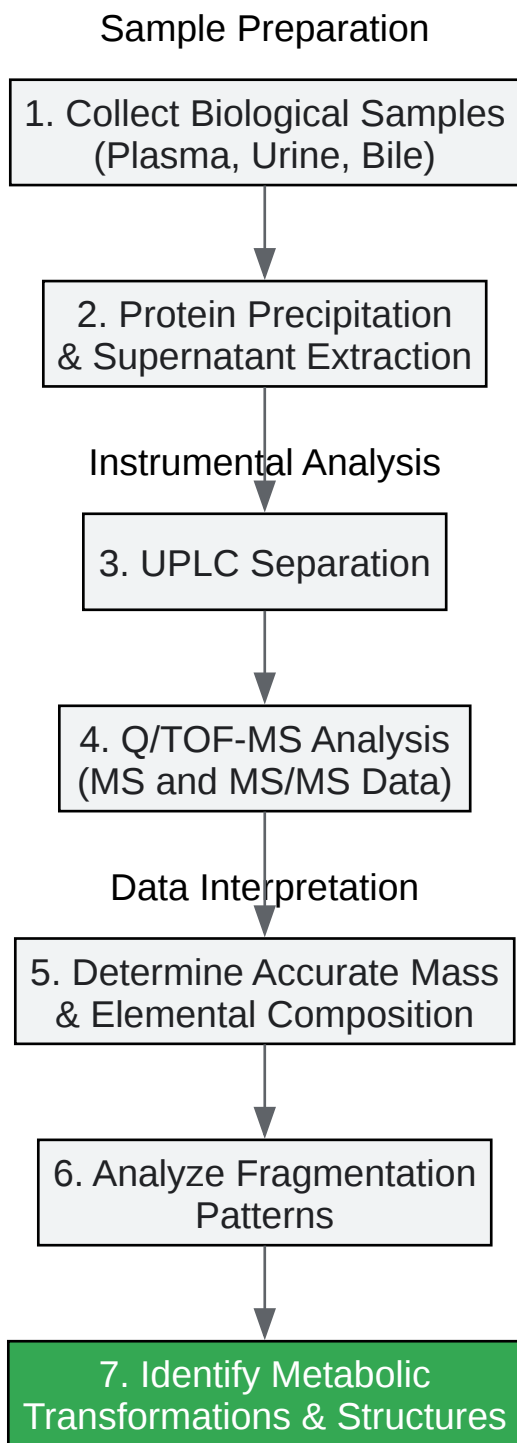
Caption: Neuroprotective signaling pathways modulated by **Senkyunolide I**.

## In Vivo Metabolic Pathways

Following administration, **Senkyunolide I** undergoes extensive phase II metabolism. The primary metabolic reactions include glucuronidation and glutathione conjugation, along with other transformations like methylation, hydration, and epoxidation.<sup>[4][16]</sup>







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